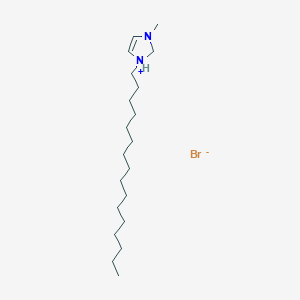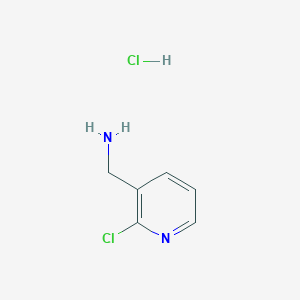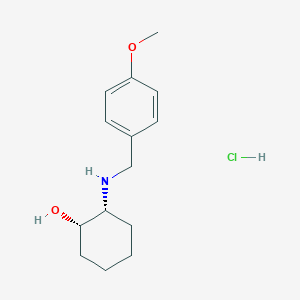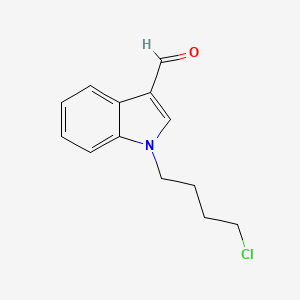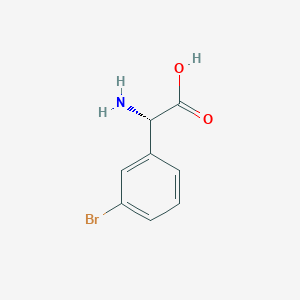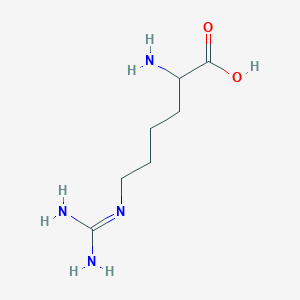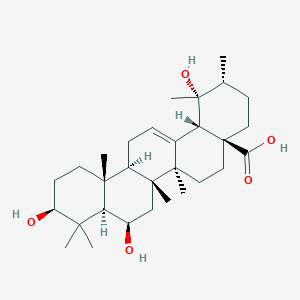
钩藤酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carboxylic acids play a crucial role in various biological and chemical processes. They are key intermediates in the tricarboxylic acid (TCA) cycle and are widely used in industrial applications, including polymer production. The synthesis and study of carboxylic acids have significant importance in understanding their chemical behavior and properties (Yin et al., 2015).
Synthesis Analysis
The synthesis of polycarboxylic acids involves various methods, including degradative methods, processes maintaining the carbon structure, and syntheses from smaller units. Novel methods for efficient synthesis are continually being developed, highlighting the importance of these compounds in scientific research (Cornils, Lappe, & Staff, 2014).
Molecular Structure Analysis
Advances in molecular engineering have enabled the production of organic acids with specific structures, demonstrating the versatility and potential applications of these compounds. For example, the construction of nanoscopic supramolecules using dicarboxylic acids showcases the importance of molecular structure in designing materials with desired properties (Cui, Ngo, & Lin, 2002).
Chemical Reactions and Properties
Carboxylic acids undergo various chemical reactions, including esterification and carboxylation. These reactions are crucial for synthesizing a wide range of chemical products, from polymers to pharmaceuticals. Research into selective esterification processes highlights the chemical versatility of carboxylic acids (Houston, Wilkinson, & Blanchfield, 2004).
Physical Properties Analysis
The physical properties of dicarboxylic acids, such as melting points and solubility, are influenced by their molecular structure. These properties are essential for their application in various fields, including materials science and industrial chemistry (Oldham, 1964).
Chemical Properties Analysis
Understanding the chemical properties of carboxylic acids, including their reactivity and interaction with other compounds, is crucial for their application in synthesis and manufacturing processes. Studies on the carboxylation of aryl and vinyl C-H bonds, for example, provide insights into the reactivity of carboxylic acids and their potential for creating complex organic molecules (Giri & Yu, 2008).
科学研究应用
癫痫发作和神经元健康:
- 钩藤和其主要成分钩藤碱对减轻用海葵酸处理的大鼠癫痫发作有效。这种作用归因于Toll样受体和神经营养因子信号通路的调节,导致IL-1β和脑源性神经营养因子表达下调 (Ho 等人,2014).
- 另一项研究证实了钩藤在减少癫痫发作和相关的超氧化物阴离子、JNK 磷酸化和 NF-κB 激活方面的功效 (Hsieh 等人,2009).
抗炎和免疫调节特性:
- 钩藤在哮喘模型中显示出降低支气管高反应性和炎症的潜力。它证明了在体外和体内抑制促炎细胞因子产生的能力 (Azevedo 等人,2018).
癌细胞抑制:
- 从钩藤中分离出的某些三萜对癌细胞系表现出细胞毒性作用,表明在癌症治疗中具有潜在作用 (Sun 等人,2012).
神经效应:
- 发现钩藤中的吲哚生物碱能抑制神经干细胞增殖,这表明在使用时需要谨慎,因为可能会产生神经毒性 (Wei 等人,2017).
抗氧化作用:
- 含有钩藤的十全大补汤对大鼠红细胞的自由基诱导溶解表现出保护作用,表明其具有抗氧化特性 (Sekiya 等人,2002).
药理多样性:
- 对钩藤属物种的综合综述强调了它们在传统医学中的重要性以及丰富的生物碱、萜烯和类黄酮含量。这凸显了它们广泛的药理潜力,特别是在免疫调节、抗炎和血管健康领域 (Heitzman 等人,2005).
作用机制
Uncaric acid is a triterpene found in Uncaria tomentosa, a plant native to Central and South America, commonly known as cat’s claw . This compound has been studied for its potential therapeutic effects, including anti-inflammatory, anti-oxidative, and antiviral activities .
Target of Action
Uncaric acid has been found to interact with the angiotensin-converting enzyme-2 (ACE-2) receptor, which is a key component in the entry of certain viruses, including SARS-CoV-2, into host cells . It binds at the ASP30 residue of ACE-2 through a hydrogen bonding with one of its hydroxyl groups .
Mode of Action
The mode of action of uncaric acid involves its interaction with the ACE-2 receptor. By binding to this receptor, uncaric acid may potentially inhibit the entry of viruses into host cells . Additionally, it has been proposed that uncaric acid may inhibit Cγ1 phospholipase, leading to the translocation of Bcl-2 and Bax family proteins to mitochondria, resulting in the release of the c cytochrome, leading to caspase-9 and -3 activation .
Biochemical Pathways
The biochemical pathways affected by uncaric acid are primarily related to viral entry into host cells and apoptosis. By binding to the ACE-2 receptor, uncaric acid may interfere with the ability of viruses to enter host cells . Furthermore, by influencing the translocation of Bcl-2 and Bax family proteins and the subsequent release of c cytochrome, uncaric acid may trigger apoptosis, a form of programmed cell death .
Pharmacokinetics
Uncaria tomentosa, the plant from which uncaric acid is derived, is most frequently used and prepared in traditional medicine as an aqueous extraction in hot water of the inner bark or the root bark, or macerated in an alcoholic beverage .
Result of Action
The result of uncaric acid’s action may include potential antiviral effects, particularly against viruses that use the ACE-2 receptor for entry into host cells . Additionally, by triggering apoptosis, uncaric acid may contribute to the elimination of infected or abnormal cells .
Action Environment
The action of uncaric acid may be influenced by various environmental factors. For instance, the chemical composition of Uncaria tomentosa, including the concentration of uncaric acid, may vary depending on the collection site and the period of the year in which it was collected
属性
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOJQJBPLCRQP-HUVCIBQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: Uncaric acid acts as a competitive inhibitor of KYN-3-H. [] This means it competes with the enzyme's natural substrate, L-kynurenine, for binding at the active site. By inhibiting KYN-3-H, uncaric acid prevents the conversion of L-kynurenine to 3-hydroxykynurenine, a neurotoxic metabolite. This inhibition could potentially shift the balance within the kynurenine pathway, reducing the production of neurotoxic metabolites and promoting the formation of neuroprotective compounds.
A: While a specific molecular formula and weight aren't provided in the provided research excerpts, uncaric acid is classified as a ursane-type triterpenoid. [] Further structural insights could be obtained through comprehensive spectroscopic analyses, including NMR (Nuclear Magnetic Resonance) and Mass Spectrometry.
A: Research indicates uncaric acid is a potent KYN-3-H inhibitor with a Kic value of 0.023 ± 0.002 μM. [] This signifies a strong binding affinity to the enzyme and potent inhibition at low concentrations. Further investigations using cell-based assays would be valuable in evaluating the compound's effectiveness in a biological context.
A: Yes, research has identified several other triterpenes with KYN-3-H inhibitory activity. Notably, 24-oxofriedelan-29-oic acids and celastrol have shown promising results. [] Structure-activity relationship (SAR) studies suggest the triterpene skeleton, functional groups, and ring conformations play crucial roles in their inhibitory activity. [] Further research exploring these structural features could lead to the development of even more potent and selective KYN-3-H inhibitors.
A: The kynurenine pathway is increasingly recognized as a key player in various neurological conditions. By inhibiting KYN-3-H, uncaric acid holds promise for modulating this pathway and potentially mitigating neurotoxic effects. [] This therapeutic potential warrants further investigation through in vivo studies using animal models of neuroinflammation and neurodegeneration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


